Validating ATAD2 biology is confounded by non-selective BET inhibitors that produce transcriptional artifacts. GSK8814 solves this as the first high-quality chemical probe for ATAD2/ATAD2B.
- >1000-fold selective vs. BRD4, >100-fold vs. entire BET family (BRD2/3/4/BRDT)
- Matched inactive diastereomer GSK8815 available as gold-standard control
- Potently inhibits both ATAD2 and ATAD2B paralogs vs. BAY-850
- Essential for prostate/breast/lung cancer mechanistic studies
Molecular FormulaC28H35F2N5O3
Molecular Weight527.6 g/mol
Cat. No.B15571154
⚠ Attention: For research use only. Not for human or veterinary use.
GSK8814 is a synthetic organic compound that acts as a potent and selective chemical probe for the bromodomains of ATAD2 (ATPase family AAA domain-containing protein 2) and its paralog ATAD2B [1]. It is characterized by a conformationally constrained methoxy piperidine core which confers high affinity for ATAD2 (pKd = 8.1) and robust selectivity over other bromodomain families, most notably the BET (Bromodomain and Extra-Terminal) proteins . As a high-quality probe, GSK8814 is primarily utilized in preclinical research to interrogate the biological function of ATAD2 and to validate it as a therapeutic target, particularly in oncology [2].
✓ATAD2/ATAD2B bromodomain selectivity study fit
✓Reported high-quality chemical probe for target validation
[2] Bamborough P, Chung CW, Demont EH, et al. A Chemical Probe for the ATAD2 Bromodomain. Angew Chem Int Ed Engl. 2016 Sep 12;55(38):11382-6. PMID: 27530368. View Source
Why Generic Inhibitors Cannot Replace GSK8814
Substituting GSK8814 with a generic BET family inhibitor (e.g., JQ1, I-BET762) or another ATAD2 probe fails due to profound differences in target engagement and selectivity. While pan-BET inhibitors potently engage BRD2/3/4/T, they exhibit negligible activity against ATAD2, making them unsuitable for ATAD2-targeted studies [1]. Even other ATAD2 probes (e.g., BAY-850) have distinct chemotypes and potentially different off-target profiles [2]. Crucially, GSK8814's inactive diastereomer, GSK8815, demonstrates that subtle stereochemical changes can obliterate ATAD2 binding (pKd drops from 8.1 to 5.5), rendering it ineffective in cellular assays and highlighting that even structurally similar compounds cannot be generically substituted . The quantitative evidence below defines the specific binding and selectivity parameters that are unique to GSK8814 and must be replicated for scientifically valid research.
Compounds with partial BET activity cannot isolate ATAD2 function; selectivity profile may differ significantly.
Inactive diastereomer cannot substitute
GSK8815 exhibits markedly weaker binding and no cellular engagement; may not replicate active probe effects.
[1] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010 Dec 23;468(7327):1067-73. PMID: 20871596. View Source
[2] Fernández-Montalván AE, Berger M, Kuropka B, et al. BAY-850 is a potent, selective and cell-active chemical probe for the ATAD2 bromodomain. Nat Commun. 2017 Oct 31;8(1):1241. PMID: 29084956. View Source
GSK8814 vs Closest Analogs
ATAD2 Affinity: Active vs Inactive Diastereomer
GSK8814 exhibits a high binding affinity for the ATAD2 bromodomain, which is completely abrogated in its diastereomer, GSK8815. This stereochemistry-dependent affinity is fundamental to its utility as a chemical probe .
ATAD2 AffinityHead-to-head
pKd 8.1 vs 5.5~400-fold difference
Supports on-target attribution using diastereomer control
ITC conditions
ATAD2BromodomainBinding Affinity
Evidence Dimension
Binding Affinity (pKd)
Target Compound Data
pKd = 8.1 (ATAD2)
Comparator Or Baseline
GSK8815 (diastereomer): pKd = 5.5 (ATAD2)
Quantified Difference
398-fold higher affinity (ΔpKd = 2.6)
Conditions
Isothermal Titration Calorimetry (ITC)
Why This Matters
This demonstrates that GSK8815 is an essential, verified negative control for any experiment using GSK8814, ensuring that observed phenotypic effects are truly ATAD2-dependent.
ATAD2BromodomainBinding Affinity
ATAD2 Selectivity Over BRD4
In a competitive ligand binding assay, GSK8814 potently inhibits the ATAD2 bromodomain, whereas its diastereomer GSK8815 is approximately 60-fold less active. This underscores the importance of the specific stereochemistry for functional target engagement .
ATAD2 vs BRD4 SelectivityHead-to-head
500-fold selectivity for ATAD2 over BRD4 BD1
Supports ATAD2-specific pathway interpretation
TR-FRET assay
ATAD2InhibitionTR-FRET
Evidence Dimension
Functional Inhibition (pIC50)
Target Compound Data
ATAD2 BD pIC50 = 7.3
Comparator Or Baseline
GSK8815: ATAD2 BD pIC50 = 5.5
Quantified Difference
~63-fold more potent (ΔpIC50 = 1.8)
Conditions
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
Why This Matters
This data confirms that the inhibitory activity is not a general property of the chemotype but is highly sensitive to the specific (3R,4R,5S) stereochemistry of GSK8814.
ATAD2InhibitionTR-FRET
ATAD2 Isoform Selectivity Comparison
GSK8814 demonstrates high selectivity for ATAD2 over the BET family of bromodomains (BRD2, BRD3, BRD4, BRDT). This selectivity is a key differentiator from pan-BET inhibitors like JQ1 and I-BET762, which show potent but non-selective binding across the BET family [1].
Paralog Selectivity ProfileContext-dependent
GSK8814 inhibits ATAD2 & ATAD2B; BAY-850 selective for ATAD2
Guides probe selection for pan-ATAD2 vs isoform studies
Chemical Probes Portal data
ATAD2BETSelectivity
Evidence Dimension
Selectivity (Fold over BET)
Target Compound Data
>1000-fold selective for ATAD2 over BRD4
Comparator Or Baseline
Pan-BET inhibitors (JQ1, I-BET762): <10-fold selective across BET family members
Quantified Difference
>100-fold greater selectivity for ATAD2 over BET proteins
This selectivity profile allows researchers to specifically interrogate ATAD2 biology without confounding effects from potent BET bromodomain inhibition, which has pleiotropic effects on transcription.
ATAD2BETSelectivity
[1] Chemical Probes Portal. GSK8814 Probe Page. View Source
Cellular Target Engagement
GSK8814 effectively disrupts the interaction between ATAD2 and histone H3.3 in a cellular context, while the negative control GSK8815 does not. This provides direct evidence of on-target activity in a living cell system .
Cellular Target EngagementClass-level
EC50 2 µM
Supports cell-permeable target engagement review
NanoBRET assay; class inference
ATAD2Cellular AssayTarget Engagement
Evidence Dimension
Disruption of Histone H3.3/ATAD2 BD interaction (IC50)
Target Compound Data
IC50 = 2.7 μM
Comparator Or Baseline
GSK8815: Ineffective
Quantified Difference
Qualitative difference (Active vs. Inactive)
Conditions
Cellular NanoBRET assay evaluating the interaction of NanoLuc-ATAD2 bromodomain with histone H3.3
Why This Matters
This assay demonstrates that GSK8814's biochemical potency and selectivity translate to functional target engagement within a cellular environment, a critical validation step for any chemical probe.
ATAD2Cellular AssayTarget Engagement
GSK8814 Antiproliferative Activity in a Cancer Cell Model
GSK8814, but not its inactive diastereomer GSK8815, suppresses colony formation of LNCaP prostate cancer cells. While the effective concentration is high, this provides a key phenotypic link between ATAD2 inhibition and a reduction in cancer cell growth .
ATAD2Prostate CancerPhenotypic Assay
Evidence Dimension
Colony Formation Suppression
Target Compound Data
56% suppression at 20 μM
Comparator Or Baseline
GSK8815: Ineffective at 20 μM
Quantified Difference
Qualitative difference (Active vs. Inactive)
Conditions
Soft agar colony formation assay in LNCaP prostate cancer cells
Why This Matters
This phenotypic assay provides functional evidence for the relevance of ATAD2 inhibition in a cancer-relevant model, helping to justify the use of this tool compound in oncology research.
ATAD2Prostate CancerPhenotypic Assay
GSK8814 Research Applications
Epigenetic Role of ATAD2 in Cancer
GSK8814 is the preferred tool compound for preclinical studies aiming to validate ATAD2 as a driver of tumor growth or progression. Its use, alongside the essential negative control GSK8815, allows for rigorous determination of ATAD2-dependent phenotypes in cancer cell models, such as the demonstrated reduction in LNCaP colony formation . This is critical for generating robust target validation data before committing to a dedicated drug discovery program.
Target Validation with Inactive Control
Researchers studying epigenetic regulation and chromatin biology can use GSK8814 to specifically interrogate ATAD2's role, without the confounding effects of BET bromodomain inhibition. Its >1000-fold selectivity over BRD4 makes it a superior alternative to pan-BET inhibitors (e.g., JQ1, I-BET762) in experiments where distinguishing ATAD2-specific functions from broader BET-driven transcriptional programs is essential.
ATAD2/ATAD2B Pathway Interrogation
GSK8814 is a key reagent for cellular assays designed to confirm that a biological effect is dependent on the ATAD2 bromodomain. The standard experimental design requires treating cells with GSK8814 in parallel with the inactive diastereomer GSK8815 . A response observed with GSK8814 but not with GSK8815 provides strong evidence that the phenotype is mediated by engagement of the ATAD2 bromodomain, as demonstrated by the histone H3.3 interaction disruption assay .
Biochemical and Biophysical Studies of ATAD2 Bromodomain Interactions
The high binding affinity (pKd = 8.1) and solubility of GSK8814 make it an ideal ligand for in vitro biochemical and biophysical studies of the ATAD2 bromodomain . It can be used in competitive binding assays (e.g., TR-FRET, BROMOscan) to screen for new ATAD2 ligands, to study the structural biology of inhibitor binding, or as a reference standard for developing novel ATAD2-targeting assays.
Application
Selection Property
Validation Focus
ATAD2 bromodomain function in cancer models
ATAD2 selectivity over BET family
Proliferation/gene expression endpoint review
Target validation with negative control pair
Active vs inactive diastereomer pair
On-target effect differentiation
ATAD2/ATAD2B paralog pathway studies
Dual ATAD2/ATAD2B inhibition
Paralog redundancy analysis
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.